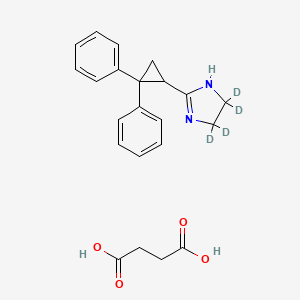
S(-)-Cibenzoline-D4 Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S(-)-Cibenzoline-D4 Succinate is a deuterated form of cibenzoline succinate, a compound used primarily for its antiarrhythmic properties. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the stability and metabolic profile of the compound. This modification is particularly useful in pharmacokinetics and pharmacodynamics studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S(-)-Cibenzoline-D4 Succinate typically involves the deuteration of cibenzoline succinate. The process begins with the preparation of cibenzoline, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The final step involves the formation of the succinate salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The final product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
S(-)-Cibenzoline-D4 Succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
S(-)-Cibenzoline-D4 Succinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of S(-)-Cibenzoline-D4 Succinate involves its interaction with cardiac ion channels. The compound blocks sodium channels, reducing the excitability of cardiac cells and stabilizing the heart rhythm. This action is mediated through its binding to specific sites on the ion channels, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Cibenzoline Succinate: The non-deuterated form of the compound, used for similar therapeutic purposes.
Quinidine: Another antiarrhythmic agent with a different mechanism of action.
Procainamide: Similar in function but differs in its chemical structure and pharmacokinetics.
Uniqueness
S(-)-Cibenzoline-D4 Succinate is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it particularly valuable in pharmacokinetic studies and for developing more effective therapeutic agents.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
butanedioic acid;4,4,5,5-tetradeuterio-2-(2,2-diphenylcyclopropyl)-1H-imidazole |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)/i11D2,12D2; |
InChI Key |
XFUIOIWYMHEPIE-ZYMFQSNRSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















